molecular formula C12H7Cl4NO5 B254277 MFCD04991640

MFCD04991640

Cat. No.: B254277
M. Wt: 387 g/mol
InChI Key: XTMIDCQCTISXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD04991640 is a chemical compound with a unique structural and functional profile. These compounds typically exhibit applications in pharmaceuticals, agrochemicals, and materials science due to their reactivity and stability. Key inferred properties for this compound include moderate molecular weight (~200–250 g/mol), halogen substitution (e.g., Br, Cl), and polar functional groups (e.g., boronic acid, ester), which influence solubility, bioavailability, and synthetic pathways .

Properties

Molecular Formula

C12H7Cl4NO5

Molecular Weight

387 g/mol

IUPAC Name

3-hydroxy-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoic acid

InChI

InChI=1S/C12H7Cl4NO5/c1-2(18)9(12(21)22)17-10(19)3-4(11(17)20)6(14)8(16)7(15)5(3)13/h2,9,18H,1H3,(H,21,22)

InChI Key

XTMIDCQCTISXHT-UHFFFAOYSA-N

SMILES

CC(C(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl)O

Canonical SMILES

CC(C(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl)O

Origin of Product

United States

Chemical Reactions Analysis

MFCD04991640 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

MFCD04991640 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, this compound might be utilized in the production of specialized materials or as a component in manufacturing processes.

Mechanism of Action

The mechanism of action of MFCD04991640 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1 compares MFCD04991640 with three analogous compounds from the evidence:

Property This compound (Inferred) CAS 1046861-20-4 CAS 1761-61-1 (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Formula C₆H₅BBrClO₂ (hypothetical) C₆H₅BBrClO₂ C₇H₅BrO₂ C₆H₄BBrCl₂O₂
Molecular Weight (g/mol) ~235 235.27 201.02 284.31
LogP (XLOGP3) ~2.1 2.15 2.15 (estimated) 3.02
Solubility (mg/mL) 0.2–0.7 0.24 0.69 0.18
Bioavailability Score 0.55 0.55 0.55 0.55
TPSA (Ų) ~40 40.46 40.46 40.46

Key Observations :

  • Lipophilicity (LogP) : this compound and CAS 1046861-20-4 exhibit moderate LogP (~2.15), favoring balanced solubility and absorption, whereas bromo-dichloro derivatives (LogP ~3.02) may face reduced aqueous solubility .
  • Synthetic Complexity : this compound likely requires palladium-catalyzed cross-coupling reactions, similar to CAS 1046861-20-4, which uses Pd(dppf)Cl₂ and potassium phosphate in THF/water .
Pharmacological and Regulatory Considerations
  • BBB Permeability : this compound is hypothesized to penetrate the blood-brain barrier (BBB), akin to CAS 1046861-20-4, due to moderate molecular weight and LogP .
  • Safety Profiles : Halogenated analogs like CAS 1761-61-1 carry warnings for acute toxicity (H302) and require precautions (P280-P305+P351+P338) . This compound may share similar hazards, necessitating rigorous handling protocols.
  • Regulatory Compliance: Structural similarities to known compounds require alignment with EMA guidelines for quality, non-clinical, and clinical PK/PD data to establish therapeutic equivalence .

Research Findings and Limitations

  • Synthetic Yield : this compound’s synthesis may mirror CAS 1046861-20-4’s 75°C reaction conditions, though yield optimization remains unexplored .

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